molecular formula C16H23NO2 B3120132 1-(4-Benzyl piperidin-1-yl)-2-hydroxy-2-methyl propan-1-one CAS No. 260253-90-5

1-(4-Benzyl piperidin-1-yl)-2-hydroxy-2-methyl propan-1-one

Cat. No.: B3120132
CAS No.: 260253-90-5
M. Wt: 261.36 g/mol
InChI Key: QLZFREJVUWIFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzyl piperidin-1-yl)-2-hydroxy-2-methyl propan-1-one (CAS: 260253-90-5) is a synthetic organic compound featuring a piperidine core substituted with a benzyl group at the 4-position. The propan-1-one backbone is modified with hydroxyl and methyl groups at the 2-position, contributing to its unique stereoelectronic properties. This compound is commercially available for research purposes, as noted in , though its pharmacological or industrial applications remain underexplored in the provided evidence.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-hydroxy-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(2,19)15(18)17-10-8-14(9-11-17)12-13-6-4-3-5-7-13/h3-7,14,19H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZFREJVUWIFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzyl piperidin-1-yl)-2-hydroxy-2-methyl propan-1-one typically involves the reaction of 4-benzylpiperidine with a suitable precursor, such as 2-hydroxy-2-methylpropan-1-one. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzyl piperidin-1-yl)-2-hydroxy-2-methyl propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzyl piperidin-1-yl)-2-hydroxy-2-methyl propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several piperidine- and propanone-derived molecules. Below is a comparative analysis based on functional groups, synthesis complexity, and physicochemical inferences:

Table 1: Key Structural Features and Commercial Data of Comparable Compounds

Compound Name Core Structure Functional Groups Price (USD) & Availability ()
1-(4-Benzyl piperidin-1-yl)-2-hydroxy-2-methyl propan-1-one Piperidine + propanone Benzyl, hydroxyl, methyl Not listed; typically in stock
4-[2-(1-Piperidinyl)ethoxy] phenol Piperidine + phenol Ethoxy linker, phenol $93/100mg, $362/500mg, $465/1g
2-Benzyl-3-phenyl-1-(pyridin-2-yl)-propan-1-one () Pyridine + propanone Benzyl, phenyl, pyridine Not listed (structure reported in crystallography)
(1S,2S)-1-(4-hydroxy-phenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol () Piperidine + propanol Hydroxyl, phenyl Not listed

Key Observations:

Piperidine vs. Pyridine Cores :

  • The piperidine ring in the target compound is more flexible and basic compared to pyridine derivatives like 2-Benzyl-3-phenyl-1-(pyridin-2-yl)-propan-1-one (). Piperidine’s puckering () may enhance conformational adaptability, influencing binding interactions in biological systems.

Hydroxyl and Ketone Groups: The 2-hydroxy-2-methyl substitution on the propanone moiety distinguishes it from simpler ketones like 4-[2-(1-Piperidinyl)ethoxy] phenol, which lacks a hydroxyl group. This feature could enhance hydrogen-bonding capacity and solubility relative to non-hydroxylated analogs.

Synthesis and Commercial Accessibility: The higher price of 4-[2-(1-Piperidinyl)ethoxy] phenol (~$465/1g) suggests synthetic complexity, possibly due to the ethoxy-phenol linker. In contrast, the target compound’s availability (“typically in stock”) implies established synthetic routes, though specifics are unavailable in the evidence.

The benzyl and hydroxyl groups may confer affinity for amine-binding targets, such as G-protein-coupled receptors.

Methodological Insights from Crystallography and Structural Analysis

  • SHELX Refinement : The SHELX program suite () is widely used for small-molecule crystallography, suggesting that the target compound’s structure may have been resolved using these tools. Ring puckering parameters () could quantify conformational differences between its piperidine ring and rigid analogs like pyridine derivatives.
  • Patent Context: highlights piperazine-based compounds in European patents, underscoring the therapeutic relevance of nitrogen-containing heterocycles.

Biological Activity

Overview

1-(4-Benzyl piperidin-1-yl)-2-hydroxy-2-methyl propan-1-one, a synthetic organic compound, belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities, making them significant in medicinal chemistry for developing new therapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Basic Information

PropertyDetails
IUPAC Name 1-(4-benzylpiperidin-1-yl)-2-hydroxy-2-methylpropan-1-one
CAS Number 260253-90-5
Molecular Formula C16H23NO2
Molecular Weight 261.37 g/mol
Structure Chemical Structure

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, influencing various physiological processes.

Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially affecting mood and cognition.
  • Receptor Binding : It may bind to neurotransmitter receptors, modulating their activity and influencing neurochemical signaling pathways.

Potential Therapeutic Uses

Research indicates that this compound could have several therapeutic applications:

  • Analgesic Properties : Its structure suggests potential use in pain management through modulation of pain pathways.
  • Neurological Disorders : Given its interaction with neurotransmitter systems, it may be explored for treating conditions like depression or anxiety.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
1-(4-Benzyl piperidin-1-yl)-2-hydroxy-2-methyl propan-2-onePiperidine derivativePotential MAO-B inhibition
1-(4-Benzyl piperidin-1-yl)-3-[2-(4-chloro...Piperidine derivativeAntidepressant effects
1-(4-Benzyl piperidin-1-yl)-3-[2-(4-fluoro...Piperidine derivativeNeuroprotective properties

Research Findings and Case Studies

Recent studies have focused on the biological activity of similar piperidine derivatives, revealing insights relevant to our compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-(4-Benzyl piperidin-1-yl)-2-hydroxy-2-methyl propan-1-one?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation , a common method for ketone formation. Reacting a benzyl piperidine derivative with a hydroxy-methyl propanone precursor under basic conditions (e.g., NaOH/EtOH) yields the target compound. Purification is typically achieved using column chromatography with a silica gel stationary phase and gradient elution (e.g., hexane/ethyl acetate). Reaction progress should be monitored via TLC or HPLC .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in a solvent system (e.g., ethanol/water). Data collection is performed using a diffractometer, and structures are solved using programs like SHELX for refinement and ORTEP-3 for graphical representation. Hydrogen bonding and torsional angles should be analyzed to confirm stereochemistry .

Q. What analytical techniques are suitable for assessing its stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled environments (e.g., 40°C/75% RH for 6 months). Use HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to monitor degradation products. Compare retention times and peak areas against fresh samples to quantify stability .

Advanced Research Questions

Q. How can contradictions in reported pharmacological activity data be resolved?

  • Methodological Answer : Employ orthogonal assays (e.g., enzyme inhibition, cell-based viability, and animal models) to validate bioactivity. Ensure compound purity (>95%) via LC-MS and confirm structural integrity using NMR spectroscopy . Cross-reference results with independent studies to identify protocol discrepancies (e.g., dosing regimens, solvent effects) .

Q. What computational strategies are effective for modeling its interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using high-resolution crystallographic data of target proteins (e.g., receptors from the PDB). Optimize ligand conformations via density functional theory (DFT) to calculate binding energies. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a polar mobile phase (e.g., hexane/isopropanol). Alternatively, resolve enantiomers via diastereomeric salt formation with a chiral acid (e.g., tartaric acid). Confirm absolute configuration via SCXRD of co-crystallized derivatives .

Q. What protocols are recommended for evaluating metabolic stability in vitro?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) in PBS (pH 7.4) containing NADPH. Terminate reactions at timed intervals using acetonitrile, and quantify parent compound degradation via LC-MS/MS . Calculate half-life (t1/2) and intrinsic clearance (Clint) using kinetic models .

Q. How should in vitro and in vivo toxicity profiles be systematically assessed?

  • Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT or LDH release) in hepatocyte (HepG2) and renal (HEK293) cell lines. For in vivo studies, administer the compound to rodents (OECD Guideline 420) and monitor hematological, hepatic, and renal biomarkers. Histopathological analysis of organ tissues is critical for identifying toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Benzyl piperidin-1-yl)-2-hydroxy-2-methyl propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Benzyl piperidin-1-yl)-2-hydroxy-2-methyl propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.